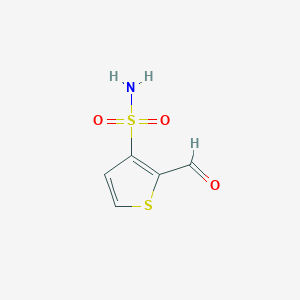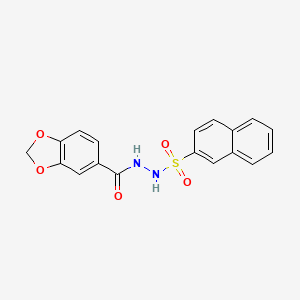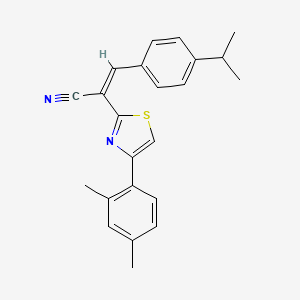
2-Formylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylthiophene-3-sulfonamide is a chemical compound that is part of a broader class of sulfonamide compounds. While the specific compound 2-Formylthiophene-3-sulfonamide is not directly mentioned in the provided papers, the related compounds discussed offer insight into the chemical characteristics and potential applications of this class of compounds. For instance, 2-aryloxycarbonylthiophene-3-sulfonamides have been studied for their activity as endothelin receptor antagonists, which are important in the regulation of cardiovascular functions .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the use of aryloxycarbonyl groups attached to the thiophene ring. In the case of the potent endothelin receptor antagonist mentioned, a chloro-methyl-isoxazolyl group and a methylenedioxyphenoxycarbonyl group are introduced to the thiophene-3-sulfonamide structure . Although the synthesis of 2-Formylthiophene-3-sulfonamide is not explicitly described, it can be inferred that similar synthetic strategies could be employed, possibly involving the introduction of a formyl group to the thiophene ring.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a thiophene ring, a five-membered ring containing sulfur. The specific substituents on the thiophene ring, such as aryloxycarbonyl groups, can significantly influence the activity and selectivity of these compounds, as seen in the endothelin receptor antagonists .
Chemical Reactions Analysis
The chemical reactions involving sulfonamide compounds can be quite diverse. For example, 2-(bromomethyl)-1-sulfonylaziridines can be converted into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines when treated with 2-aminothiophenol, showcasing the reactivity of the sulfonamide group and its utility in synthesizing heterocyclic compounds . This indicates that 2-Formylthiophene-3-sulfonamide could potentially undergo similar reactions, leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Formylthiophene-3-sulfonamide would be influenced by the formyl and sulfonamide functional groups. These groups can affect the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds, which are crucial for biological activity. The presence of the formyl group could also make the compound susceptible to further chemical modifications, such as nucleophilic addition reactions. Although the specific properties of 2-Formylthiophene-3-sulfonamide are not detailed in the provided papers, the properties of similar sulfonamide compounds suggest that it would have distinct chemical behavior that could be exploited in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities :
- 2-Formylthiophene-3-sulfonamide derivatives have been synthesized for various biological activities. For instance, thiophene sulfonamide derivatives have shown promising results as urease inhibitors and antibacterial agents (Noreen et al., 2017).
- Similarly, sulfonamide-based dithiocarbimates have been investigated in the context of rhenium(V) nitride core chemistry, with potential applications in molecular imaging and therapeutic areas (Perils et al., 2017).
Potential in Drug Development :
- The compound has been explored for its potential as an endothelin receptor antagonist, which could have significant implications in the development of new pharmaceuticals (Raju et al., 1997).
Chemical Analysis and Spectroscopy :
- 2-Formylthiophene-3-sulfonamide has been studied using surface-enhanced Raman Spectroscopy, providing insights into its adsorption characteristics on metal surfaces, which is crucial for understanding its chemical behavior (Mukherjee et al., 1996).
Cancer Research and Carbonic Anhydrase Inhibition :
- Sulfonamide derivatives, including those related to 2-Formylthiophene-3-sulfonamide, have been explored for their inhibitory action on human carbonic anhydrase, indicating potential applications in cancer research (Ekinci et al., 2012).
Antiproliferative Properties :
- Derivatives of thiophene-2-sulfonamide have been synthesized and tested for their antiproliferative activity against various cancer cell lines, highlighting its potential in cancer treatment research (Pawar et al., 2018).
Theoretical and Structural Investigations :
- The structural features of sulfonamide compounds, including those related to 2-Formylthiophene-3-sulfonamide, have been extensively studied, contributing to the understanding of their potential as cancer inhibitors (Kamaraj et al., 2021).
Mecanismo De Acción
Target of Action
2-Formylthiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides, including this compound, primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
2-Formylthiophene-3-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound inhibits this reaction, thereby preventing the synthesis of folic acid . Without folic acid, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known for their wide distribution throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of the action of 2-Formylthiophene-3-sulfonamide is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Formylthiophene-3-sulfonamide. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has been found to cause changes in the population of microbes that could be potentially hazardous to human health . Furthermore, the compound’s
Safety and Hazards
Propiedades
IUPAC Name |
2-formylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWLGXHSKRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)
![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)



![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)